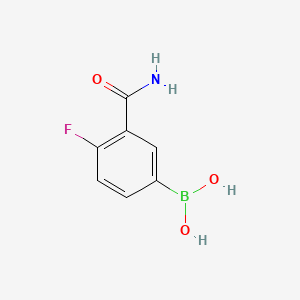

(3-Carbamoyl-4-fluorophenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-carbamoyl-4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BFNO3/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNYXSWJFLHIRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660212 | |

| Record name | (3-Carbamoyl-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-34-8 | |

| Record name | (3-Carbamoyl-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Cornerstone of a Leading PARP Inhibitor: A Technical Guide to (3-Carbamoyl-4-fluorophenyl)boronic acid

Introduction: In the landscape of targeted cancer therapy, the evolution of Poly (ADP-ribose) polymerase (PARP) inhibitors represents a significant stride forward, particularly for cancers harboring DNA repair deficiencies.[1][2] Central to the synthesis of one of the most potent PARP inhibitors, Talazoparib, is the unassuming yet crucial building block: (3-Carbamoyl-4-fluorophenyl)boronic acid (CAS No. 874219-34-8). This technical guide provides an in-depth exploration of this compound, offering researchers, medicinal chemists, and process development scientists a comprehensive understanding of its properties, synthesis, and application, grounded in established chemical principles and field-proven insights.

Physicochemical Properties and Structural Attributes

This compound is a white to off-white solid at room temperature.[3] Its molecular structure, featuring a phenyl ring substituted with a boronic acid, a carbamoyl (amide) group, and a fluorine atom, is key to its utility. The electron-withdrawing nature of the fluorine and carbamoyl groups influences the reactivity of the boronic acid moiety, a critical factor in its primary application in palladium-catalyzed cross-coupling reactions.

| Property | Value | Source |

| CAS Number | 874219-34-8 | PubChem[4] |

| Molecular Formula | C₇H₇BFNO₃ | PubChem[4] |

| Molecular Weight | 182.95 g/mol | PubChem[4] |

| Melting Point | 257 - 259 °C | Fisher Scientific[3] |

| Appearance | Off-white solid | Fisher Scientific[3] |

| IUPAC Name | This compound | PubChem[4] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is not explicitly detailed in readily available literature as a standalone preparation. However, a robust and logical synthetic strategy can be devised from established organometallic methodologies, starting from the commercially available 5-Bromo-2-fluorobenzoic acid. This multi-step synthesis prioritizes the late-stage introduction of the boronic acid group to avoid potential complications in earlier steps.

Synthetic Workflow Overview

The overall transformation involves the conversion of a carboxylic acid to a primary amide, followed by a palladium-catalyzed borylation reaction. This approach is favored for its high functional group tolerance and generally good yields.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative amalgamation of standard procedures for the reactions involved. Researchers should optimize conditions based on their specific laboratory setup and reagent batches.

Step 1: Synthesis of 5-Bromo-2-fluorobenzamide from 5-Bromo-2-fluorobenzoic Acid

-

Acid Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-2-fluorobenzoic acid (1.0 equiv). Add thionyl chloride (SOCl₂, 2.0-3.0 equiv) and a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux (typically around 70-80 °C) for 1-2 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).

-

Amidation: After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride under reduced pressure. Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane). In a separate flask, cool an excess of concentrated ammonium hydroxide solution (e.g., 28-30%) in an ice bath. Add the solution of the acid chloride dropwise to the cold ammonium hydroxide solution with vigorous stirring. A precipitate of 5-bromo-2-fluorobenzamide will form.

-

Workup and Purification: Stir the mixture for an additional 30-60 minutes at room temperature. Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether. Dry the product under vacuum to yield 5-bromo-2-fluorobenzamide. Purity can be assessed by NMR and melting point.

Step 2: Miyaura Borylation to form this compound

-

Reaction Setup: In a dry Schlenk flask, combine 5-bromo-2-fluorobenzamide (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (KOAc, 3.0 equiv). The flask is then evacuated and backfilled with an inert gas three times.

-

Catalyst and Solvent Addition: Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 equiv), to the flask. Add a suitable anhydrous and degassed solvent, such as 1,4-dioxane or dimethyl sulfoxide (DMSO).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. The progress of the reaction should be monitored by TLC or LC-MS for the disappearance of the starting aryl bromide.

-

Workup and Hydrolysis: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. The intermediate boronic ester can be hydrolyzed to the boronic acid in situ during the aqueous workup, which is often facilitated by a mild acid. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) or by column chromatography on silica gel.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount importance of this compound lies in its role as a key coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed carbon-carbon bond formation is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance.[5][6] In the synthesis of Talazoparib, this boronic acid is coupled with a suitable heterocyclic halide to construct the core structure of the final drug molecule.

The Catalytic Cycle and the Role of Reagents

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Causality in Reagent Selection:

-

Palladium Catalyst: The choice of palladium catalyst and its associated ligands is critical. For electron-deficient boronic acids like the topic compound, electron-rich and bulky phosphine ligands (e.g., those on Pd(dppf)Cl₂) are often employed to facilitate the oxidative addition and reductive elimination steps.

-

Base: The base is essential for the activation of the boronic acid. It forms a more nucleophilic boronate species ([Ar'B(OH)₃]⁻), which readily undergoes transmetalation with the palladium(II) complex.[7] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used as they are effective and generally do not interfere with other functional groups.[4] The choice of base can significantly impact reaction rates and yields.

-

Exemplary Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to ensure the solubility of both the organic and inorganic reagents.

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

-

Workup and Purification: After cooling to room temperature, dilute the mixture with water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous phase with the same organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.

The Rationale in Drug Design: Why This Specific Moiety?

The precise substitution pattern of this compound is not accidental; it is a result of meticulous structure-activity relationship (SAR) studies in the development of PARP inhibitors. The resulting fluorobenzamide moiety in Talazoparib plays a crucial role in its high potency and efficacy.

-

The Benzamide Core: The carbamoyl (amide) group is part of a larger benzamide pharmacophore that is essential for binding to the nicotinamide pocket of the PARP enzyme.[8] This interaction is a common feature among many clinical PARP inhibitors.

-

The Role of Fluorine: The fluorine atom at the 4-position offers several advantages in drug design:

-

Enhanced Binding Affinity: Fluorine, being highly electronegative, can engage in favorable electrostatic and hydrogen bonding interactions with the enzyme's active site, thereby increasing the inhibitor's potency.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at strategic positions can block metabolic pathways that would otherwise lead to the rapid degradation of the drug, thus improving its pharmacokinetic profile.

-

Modulation of Physicochemical Properties: Fluorine substitution can influence properties such as lipophilicity and pKa, which in turn affect the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

The combination of the carbamoyl group for key binding interactions and the fluorine atom for enhanced potency and metabolic stability makes the 3-carbamoyl-4-fluorophenyl moiety a highly optimized structural element for potent PARP inhibition, as evidenced by the clinical success of Talazoparib.[9]

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[3] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design and the enabling capabilities of modern organic synthesis. Its carefully orchestrated arrangement of functional groups provides the ideal combination of reactivity for Suzuki-Miyaura coupling and the necessary structural elements for high-potency PARP inhibition. A thorough understanding of its synthesis, reactivity, and the rationale for its use is invaluable for scientists working at the forefront of medicinal chemistry and drug development.

References

- Burrell, P., Makvandi, M., Lee, H., Mach, R. H., & Pryma, D. A. (n.d.). FDG and FTT Uptake in Response to PARP Inhibition and DNA Damage. Perelman School of Medicine at the University of Pennsylvania.

- Chen, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 634-641.

- Cui, L., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 376.

- D'Andrea, A. D. (2011). Poly(ADP-ribose) polymerase inhibition synergizes with 5-fluorodeoxyuridine but not 5-fluorouracil in ovarian cancer cells. Clinical Cancer Research, 17(10), 3197-3208.

- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44717530, this compound. Retrieved from PubChem.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses, 88, 20-28.

- ResearchGate. (n.d.). Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. [Diagram].

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

- Storgaard, M., & Ellman, J. A. (2009). (S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate. Organic Syntheses, 86, 271-280.

- Thomas, S. P., & Aggarwal, V. K. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8781-8793.

- Xu, Y., et al. (2017). Synthesis of parpinhibitor talazoparib. Patent No. WO2017215166A1.

Sources

- 1. med.upenn.edu [med.upenn.edu]

- 2. Poly(ADP-ribose) polymerase inhibition synergizes with 5-fluorodeoxyuridine but not 5-fluorouracil in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 874288-05-8|(4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 9. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of (3-Carbamoyl-4-fluorophenyl)boronic acid

An In-Depth Technical Guide to (3-Carbamoyl-4-fluorophenyl)boronic acid: Properties, Synthesis, and Application

Executive Summary: this compound is a specialized arylboronic acid that serves as a critical building block in modern synthetic chemistry. Its unique trifunctional nature—featuring a reactive boronic acid moiety, an electron-withdrawing fluorine atom, and a versatile carbamoyl group—makes it an invaluable reagent, particularly in the fields of medicinal chemistry and materials science. The fluorine substitution can enhance the metabolic stability and pharmacokinetic properties of derivative compounds, while the carbamoyl group provides a handle for further functionalization or hydrogen bonding interactions. This guide provides a comprehensive overview of its physicochemical properties, a representative synthetic route, and a detailed protocol for its application in the widely-used Suzuki-Miyaura cross-coupling reaction, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

This compound is a white to off-white solid under standard conditions. Its properties are defined by the interplay of the phenyl ring and its three distinct functional groups.

Chemical Identity and Computed Properties

The fundamental identifiers and computed physicochemical parameters for this compound are summarized below. These values are crucial for analytical characterization and computational modeling.[1]

| Property | Value | Source |

| CAS Number | 874219-34-8 | [1][2] |

| Molecular Formula | C₇H₇BFNO₃ | [1][2] |

| Molecular Weight | 182.95 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 257 - 259 °C | [2] |

| Topological Polar Surface Area | 83.6 Ų | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 2 | [1] |

| SMILES | B(C1=CC(=C(C=C1)F)C(=O)N)(O)O | [1][2] |

| InChIKey | RNNYXSWJFLHIRC-UHFFFAOYSA-N | [1][2] |

Solubility and Acidity (pKa)

-

Solubility : While quantitative data is not readily published, based on the properties of similar compounds like 4-carboxy-3-fluorophenylboronic acid, it is expected to have low solubility in water and non-polar organic solvents.[3] It exhibits good solubility in polar organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and alcohols like methanol and ethanol.

-

Acidity (pKa) : The boronic acid functional group is a Lewis acid. The pKa of unsubstituted phenylboronic acid is approximately 8.83.[4] The presence of two electron-withdrawing groups (fluoro and carbamoyl) on the phenyl ring increases the Lewis acidity of the boron atom. For comparison, a related compound, an acetamido derivative of 4-amino-3-fluorophenylboronic acid, has a pKa of 7.8.[5] Therefore, the pKa of this compound is anticipated to be in the range of 7.5-8.5, making it a slightly stronger acid than unsubstituted phenylboronic acid.

Spectroscopic Signature

While specific spectra should be obtained by the end-user for their particular lot, the expected spectroscopic characteristics are as follows:

-

¹H NMR : The spectrum would show characteristic signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the phenyl ring, with splitting patterns influenced by both fluorine and adjacent protons. The protons of the -B(OH)₂ group are often broad and may exchange with solvent, appearing over a wide chemical shift range. The -CONH₂ amide protons would appear as two broad singlets, typically downfield.

-

¹³C NMR : Signals for the seven carbon atoms would be observed, with the C-F and C-B bonds showing characteristic couplings and chemical shifts.

-

¹⁹F NMR : A single resonance would confirm the presence of the single fluorine atom.

-

IR Spectroscopy : Key vibrational bands would include a broad O-H stretch (from B(OH)₂) around 3200-3500 cm⁻¹, N-H stretches from the primary amide, a strong C=O stretch (amide I band) around 1650-1680 cm⁻¹, and B-O stretching vibrations around 1300-1400 cm⁻¹.

Synthesis and Chemical Reactivity

Representative Synthetic Pathway

A common and effective method for the synthesis of arylboronic acids is through a lithium-halogen exchange reaction on an appropriately substituted aryl halide, followed by electrophilic trapping with a borate ester and subsequent acidic workup.[5] The starting material for this synthesis would typically be 5-bromo-2-fluorobenzamide.

Workflow for Synthesis:

Field-Proven Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Bromide (Ar-Br) (1.0 equivalent)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

Triphenylphosphine (PPh₃) or other suitable ligand (4-8 mol%)

-

Potassium Carbonate (K₂CO₃), finely ground (3.0 equivalents)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the Aryl Bromide (1.0 eq.), this compound (1.2 eq.), Palladium(II) Acetate (0.02 eq.), triphenylphosphine (0.04 eq.), and potassium carbonate (3.0 eq.).

-

Expertise & Causality: Using a slight excess (1.2 eq.) of the boronic acid helps drive the reaction to completion and compensates for any potential deactivation via boroxine formation. K₂CO₃ is a common, effective, and economical base for activating the boronic acid to the more nucleophilic boronate species required for transmetalation. [6]

-

-

Inerting the System: Seal the flask and cycle between vacuum and an inert gas (e.g., Argon) three times to thoroughly remove oxygen. Oxygen can oxidatively deactivate the Pd(0) catalyst.

-

Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via cannula or syringe.

-

Expertise & Causality: A mixed aqueous-organic solvent system is highly effective. Dioxane solubilizes the organic reagents, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is critical to remove dissolved oxygen.

-

-

Reaction Execution: Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Trustworthiness: Monitoring the reaction prevents unnecessary heating that could lead to byproduct formation and ensures the reaction is stopped upon completion, maximizing yield.

-

-

Workup and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion

This compound is a highly functionalized and strategic building block for synthetic chemists. Its distinct electronic properties, conferred by the fluoro and carbamoyl substituents, influence its reactivity and the properties of its derivatives. A thorough understanding of its stability, handling requirements, and role in cornerstone reactions like the Suzuki-Miyaura coupling is essential for its effective application in the synthesis of complex molecules for pharmaceuticals and advanced materials.

References

Sources

- 1. This compound | C7H7BFNO3 | CID 44717530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Carbamoyl-4-fluorobenzeneboronic acid, 97% | Fisher Scientific [fishersci.ca]

- 3. chembk.com [chembk.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. sites.pitt.edu [sites.pitt.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

molecular structure of (3-Carbamoyl-4-fluorophenyl)boronic acid

An In-Depth Technical Guide to the Molecular Structure and Utility of (3-Carbamoyl-4-fluorophenyl)boronic Acid

Executive Summary

This compound is a highly functionalized synthetic building block of significant interest to the pharmaceutical and materials science industries. Its strategic arrangement of a boronic acid, a carbamoyl (amide) group, and a fluorine atom on a phenyl ring provides a unique combination of reactivity, metabolic stability, and molecular recognition capabilities. This guide offers a detailed examination of its molecular structure, from its fundamental chemical identity to its complex solid-state interactions. We will explore its spectroscopic signatures, propose a logical synthetic pathway, and contextualize its utility, particularly in the realm of medicinal chemistry, by explaining the causality behind its application in established protocols like the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile reagent.

Introduction: The Strategic Importance of Functionalized Arylboronic Acids

Arylboronic acids have become indispensable tools in modern organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] Beyond their synthetic utility, the boronic acid moiety itself has emerged as a key pharmacophore in drug design, capable of forming reversible covalent bonds with active site serines in enzymes or interacting with diols.[3] The approval of drugs like the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam has solidified the therapeutic potential of this functional group.[2]

This compound (CAS 874219-34-8) is a prime example of a "next-generation" boronic acid building block. Its utility is defined by the interplay of its three key functional groups:

-

The Boronic Acid: Serves as the reactive handle for cross-coupling reactions and can act as a bioisostere for carboxylic acids or as a covalent warhead in drug candidates.

-

The Fluorine Atom: Often introduced to enhance metabolic stability by blocking sites of oxidative metabolism. It can also modulate the acidity of the boronic acid and influence binding affinity through specific fluorine-protein interactions.[1]

-

The Carbamoyl Group: Provides a rigid hydrogen bond donor and acceptor, crucial for molecular recognition and binding to biological targets. It also serves as a potential point for further chemical elaboration.

This guide will dissect the molecular architecture that underpins these valuable properties.

Core Molecular Structure & Physicochemical Properties

The precise identity and properties of a molecule are foundational to its application.

Chemical Identity

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 874219-34-8 | [4] |

| Molecular Formula | C₇H₇BFNO₃ | [4] |

| Molecular Weight | 182.95 g/mol | [4] |

| Canonical SMILES | B(C1=CC(=C(C=C1)F)C(=O)N)(O)O | [4] |

| InChI Key | RNNYXSWJFLHIRC-UHFFFAOYSA-N | [4] |

Structural Representation

The 2D structure illustrates the ortho-relationship between the fluorine and carbamoyl groups, and the meta-relationship between the carbamoyl and boronic acid groups.

Sources

(3-Carbamoyl-4-fluorophenyl)boronic acid molecular weight

An In-Depth Technical Guide to (3-Carbamoyl-4-fluorophenyl)boronic acid for Advanced Research

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and synthetic chemistry, the selection of building blocks is a critical determinant of success. We don't just choose reagents; we choose tools that imbue a nascent molecule with specific properties and synthetic potential. This compound is one such exemplary tool. Its utility extends far beyond its molecular weight; it is a carefully orchestrated combination of functional groups, each contributing to its value in creating novel chemical entities. This guide is structured not as a simple datasheet, but as a deep dive into the 'why' and 'how' of this reagent, providing the technical insights and practical methodologies necessary for its effective application in research and development.

Core Physicochemical & Structural Characteristics

This compound is an arylboronic acid, a class of organoboranes that have become indispensable in organic synthesis. Its fundamental properties are the bedrock upon which its applications are built. The computed molecular weight and other key identifiers are summarized below.

| Property | Value | Source |

| Molecular Weight | 182.95 g/mol | PubChem CID 44717530[1] |

| Molecular Formula | C₇H₇BFNO₃ | PubChem CID 44717530[1] |

| CAS Number | 874219-34-8 | PubChem CID 44717530[1] |

| IUPAC Name | This compound | PubChem CID 44717530[1] |

| Synonyms | 3-Carbamoyl-4-fluorophenylboronic acid, 3-(Aminocarbonyl)-4-fluorobenzeneboronic acid | PubChem CID 44717530[1] |

The Architectural Logic: Deconstructing the Functional Groups

The true power of this molecule lies in the synergy of its three key functional groups. Understanding their individual contributions is crucial for predicting reactivity and biological relevance.

-

The Boronic Acid Moiety (-B(OH)₂): The Synthetic Engine : As a derivative of boric acid, the boronic acid group is a Lewis acid, capable of accepting an electron pair.[2] This property is the cornerstone of its utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3] This reaction is a workhorse in medicinal chemistry for constructing the biaryl scaffolds common in many drug molecules.[3][4] Furthermore, this group can form reversible covalent complexes with diols, a feature exploited in chemical sensing and drug delivery.[5]

-

The Fluoro Group (-F): The Metabolic Shield : The strategic placement of a fluorine atom is a well-established strategy in medicinal chemistry. Its high electronegativity can alter the acidity of nearby protons and influence molecular conformation. Critically, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation. This often leads to improved metabolic stability and increased bioavailability of a drug candidate.[4]

-

The Carbamoyl Group (-C(O)NH₂): The Interaction Point : The carbamoyl group is a versatile functional group that can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual nature makes it an excellent anchor for specific, high-affinity interactions with biological targets like protein active sites. It provides a handle for molecular recognition, guiding the molecule to its intended target.

The interplay of these groups makes this compound a privileged fragment for generating compounds with desirable synthetic and pharmacological properties.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The predominant application for this reagent is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[4] This process enables the precise formation of a C-C bond between the boronic acid's phenyl ring and another aryl or vinyl halide/triflate, providing a direct route to complex molecular architectures.

Catalytic Cycle Workflow

The mechanism is a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is key to optimizing reaction conditions.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The causality behind this workflow is critical:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R1-X).

-

Transmetalation : The organic group (R2) from the boronic acid is transferred to the palladium center. This is the self-validating step where the boronic acid proves its utility. It must first be activated by a base to form a more nucleophilic boronate complex, which then readily transfers its aryl group to the palladium intermediate.

-

Reductive Elimination : The two organic fragments (R1 and R2) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.

Quality Assurance: A Protocol for Purity Determination by HPLC

The integrity of any synthesis or screening campaign rests on the quality of the starting materials. Impurities can lead to failed reactions, misleading biological data, and irreproducible results. Therefore, a robust analytical method to verify the purity of this compound is not just recommended; it is mandatory for scientific rigor. High-Performance Liquid Chromatography (HPLC) is a standard and reliable technique for this purpose.[6][7]

Rationale for Method Selection

-

Technique : Reversed-phase HPLC is chosen because it effectively separates compounds based on hydrophobicity. The aromatic nature of the analyte makes it well-suited for retention on a C18 stationary phase.

-

Detector : A UV detector is selected due to the presence of the phenyl ring, a strong chromophore, which will provide a robust signal.

-

Challenge : A known challenge with boronic acids is their potential for dehydration to form cyclic anhydrides (boroxines) or degradation via hydrolysis of pinacol esters if used.[8] The analytical method must be able to resolve the parent compound from these potential impurities.

Standard Operating Protocol: HPLC Purity Analysis

-

System Preparation :

-

Instrument: An HPLC system equipped with a UV detector (e.g., Waters Arc HPLC System).[7]

-

Column: A C18 reversed-phase column (e.g., XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm).[7] The T3 bonding provides excellent retention for polar compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the boronic acid hydroxyl groups, leading to better peak shape.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 30 °C.

-

-

Sample Preparation :

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water. This diluent composition ensures solubility and compatibility with the starting mobile phase conditions.

-

Vortex until fully dissolved.

-

Filter through a 0.22 µm syringe filter to remove any particulates that could damage the column.

-

-

Chromatographic Run :

-

Inject 5 µL of the prepared sample.

-

Run a linear gradient elution as follows:

-

0-1 min: 5% B

-

1-10 min: 5% to 95% B

-

10-12 min: Hold at 95% B

-

12.1-15 min: Return to 5% B (re-equilibration)

-

-

The gradient is designed to first elute any highly polar impurities before ramping up the organic content to elute the main analyte and any less polar impurities.

-

-

Data Analysis :

-

Integrate all peaks in the resulting chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100 (% Area).

-

Analytical Workflow Diagram

Caption: Standard workflow for HPLC purity analysis of boronic acids.

Comparison of Relevant Analytical Methods

While HPLC-UV is a robust standard, other methods offer different advantages depending on the analytical need.

| Technique | Principle | Sensitivity | Key Advantage | Typical Application |

| HPLC-UV | Chromatographic separation with UV absorbance detection. | µg/mL to ng/mL | Robust, widely available, good for purity. | Routine purity checks and quantification.[6] |

| LC-MS/MS | Separation by LC, detection by mass spectrometry. | ng/mL to pg/mL | Very high selectivity and sensitivity. | Trace-level impurity identification and quantification.[6][9] |

| GC-MS | Separation of volatile compounds by GC, detection by MS. | High | Excellent for volatile impurities. | Analysis of volatile impurities; often requires derivatization.[6] |

Concluding Remarks

This compound is a prime example of intelligent molecular design. Its calculated molecular weight of 182.95 g/mol belies the chemical potential packed within its structure. The strategic combination of a synthetically versatile boronic acid, a metabolically robust fluoro group, and a target-binding carbamoyl moiety makes it an invaluable asset for researchers in drug development and materials science. Mastery of its application, grounded in a thorough understanding of its properties and rigorous analytical validation, is a key enabler for the next generation of chemical innovation.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44717530, this compound.

- ChemUniverse (n.d.). (3-((4-fluorophenyl)carbamoyl)phenyl)boronic acid.

- Interchim (n.d.). Boronic acids : everything you need to know!

- Ciloa (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44717609, (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid.

- Michalska, D. & Wysokiński, R. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics, 128(12), 124507.

- Reddy, G. S. et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6, 7558-7564.

- Regalado, E. L. et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 167-174.

- Khan, S. et al. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv.

- ResearchGate (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.

- Svozil, D. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.

- Waters Corporation (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Autech (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2763201, 4-Carboxy-3-fluorophenylboronic acid.

- Das, A. et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(11), 3125.

- Autech (n.d.). Optimizing Organic Synthesis: The Role of 3-Cyano-4-fluorophenylboronic Acid.

- Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5345.

Sources

- 1. This compound | C7H7BFNO3 | CID 44717530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. nbinno.com [nbinno.com]

- 5. boronmolecular.com [boronmolecular.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. waters.com [waters.com]

- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Stability and Storage of (3-Carbamoyl-4-fluorophenyl)boronic acid: A Technical Guide

Introduction

(3-Carbamoyl-4-fluorophenyl)boronic acid is a vital reagent in contemporary organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of complex molecules for pharmaceutical and materials science applications is well-established. However, the efficacy and reproducibility of reactions employing this and other arylboronic acids are intrinsically linked to their stability and proper storage. This guide provides an in-depth technical overview of the factors governing the stability of this compound, outlines its primary degradation pathways, and offers detailed protocols for its optimal storage and handling to ensure its integrity for research and development professionals.

Chemical Profile and Intrinsic Stability

This compound possesses a unique substitution pattern that influences its reactivity and stability. The presence of both a fluorine atom and a carbamoyl group on the phenyl ring significantly impacts the electronic properties of the boronic acid moiety.

| Property | Value | Source |

| Molecular Formula | C₇H₇BFNO₃ | [1] |

| Molecular Weight | 182.95 g/mol | [1] |

| Appearance | Solid (typically a powder) | |

| Melting Point | 262-265 °C (for the similar 4-Fluorophenylboronic acid) |

The electron-withdrawing nature of the fluoro and carbamoyl substituents is expected to influence the Lewis acidity of the boron center and the lability of the carbon-boron bond. Understanding these electronic effects is crucial for predicting the compound's susceptibility to degradation.

Primary Degradation Pathways

Arylboronic acids are susceptible to two principal degradation pathways: protodeboronation and oxidation. These processes can lead to the formation of impurities that may complicate reaction outcomes and reduce yields.

Protodeboronation: The Cleavage of the C-B Bond

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the formation of the corresponding arene (in this case, 2-fluorobenzamide) and boric acid. This process is a significant concern, particularly in aqueous or protic media, and its rate is highly dependent on pH.[2]

The mechanism of protodeboronation can be complex and may be catalyzed by both acids and bases.[3][4] For many arylboronic acids, the reaction is accelerated at high pH due to the formation of the more reactive arylboronate anion.[5] The electron-deficient nature of the aromatic ring in this compound can make it particularly susceptible to certain protodeboronation mechanisms.[3]

Figure 1. Simplified pathway of protodeboronation.

Oxidation: Conversion to Phenolic Impurities

Arylboronic acids can undergo oxidation to form the corresponding phenols.[6][7] This degradation is often mediated by reactive oxygen species and can occur upon exposure to air.[6][8] The resulting phenolic impurity, 2-fluoro-5-hydroxybenzamide, can compete in subsequent reactions and is challenging to remove. The mechanism involves the attack of a nucleophilic oxidant on the boron atom, followed by rearrangement and hydrolysis.[9]

Figure 2. General pathway for the oxidation of arylboronic acids.

Anhydride Formation: The Trimeric Boroxine

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[2][8] While this is often a reversible process upon exposure to water, the formation of boroxines can complicate stoichiometry and characterization.

Figure 3. Reversible formation of a boroxine from the boronic acid.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above and ensure the long-term stability of this compound, the following storage and handling procedures are recommended.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store refrigerated (2-8 °C).[10] | Reduces the rate of decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and moisture, thereby inhibiting oxidation and protodeboronation. |

| Container | Keep in a tightly sealed, opaque container.[11][12] | Protects from light, which can accelerate degradation, and prevents moisture ingress. |

| Location | Store in a dry, well-ventilated area away from incompatible materials.[13][14] | Prevents accidental contact with reactive substances. |

Safe Handling Procedures

-

Inert Atmosphere Handling: Whenever possible, handle the compound in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.

-

Avoid Incompatibilities: Keep the boronic acid away from strong oxidizing agents, strong bases, and protic solvents (unless for immediate use in a reaction).[12][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][16]

-

Dispensing: Use clean, dry spatulas and glassware. After dispensing, tightly reseal the container and purge with an inert gas before returning to storage.[10]

Experimental Workflow: Assessing Stability

For critical applications, it may be necessary to experimentally verify the stability of a batch of this compound. The following is a general workflow for a stability assessment study.

Figure 4. Experimental workflow for assessing the stability of this compound.

Step-by-Step Protocol for Stability Assessment

-

Sample Preparation:

-

Aliquot approximately 10 mg of this compound into several amber glass vials.

-

Create different storage conditions for separate sets of vials:

-

Control: 2-8 °C, under argon, in the dark.

-

Elevated Temperature: 40 °C, ambient atmosphere.

-

High Humidity: Room temperature in a desiccator with a saturated salt solution (e.g., NaCl for ~75% RH).

-

Light Exposure: Room temperature, ambient atmosphere, exposed to laboratory lighting.

-

-

-

Time-Point Analysis:

-

At each time point (e.g., 0, 7, 14, 30 days), remove one vial from each condition.

-

Prepare a solution of known concentration in a suitable deuterated solvent (e.g., DMSO-d₆) containing an internal standard.

-

Acquire a quantitative ¹H NMR spectrum.

-

Prepare a separate sample for LC-MS analysis to identify and quantify degradation products.

-

-

Data Analysis:

-

Integrate the signals of the parent boronic acid and any observed degradation products in the ¹H NMR spectra relative to the internal standard.

-

Use the LC-MS data to confirm the identity of the degradants (e.g., by comparing mass-to-charge ratios with expected values for protodeboronation and oxidation products).

-

Plot the percentage of the remaining parent compound against time for each condition.

-

-

-

Based on the degradation profiles, determine the conditions under which the compound is most stable and establish a recommended shelf-life.

-

Conclusion

The stability of this compound is paramount for its successful application in organic synthesis. By understanding its primary degradation pathways—protodeboronation and oxidation—and implementing stringent storage and handling protocols, researchers can ensure the integrity and reactivity of this valuable reagent. Adherence to the guidelines presented in this technical guide will contribute to more reliable and reproducible synthetic outcomes.

References

- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.

- Protodeboron

- Protodeboronation of (Hetero)

- The proposed mechanism for protodeboronation of arylboronic acids.

- The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. RSC Publishing.

- Improving the oxidative stability of boronic acids through stereoelectronic effects. [No Source Found].

- Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.

- Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temper

- Boronic acid - Wikipedia.

- SAFETY D

- Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.

- PN-4301 p.

- Protodeboron

- Development of Organic Transformations Based on Protodeboronation.

- SAFETY D

- Safety D

- Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.

- SAFETY D

- This compound | C7H7BFNO3 | CID 44717530 - PubChem.

- SAFETY D

- SAFETY D

- SAFETY D

- 4-(Dimethylcarbamoyl)-3-fluorophenylboronic acid AldrichCPR 874289-13-1. Sigma-Aldrich.

- 3-Carbamoyl-4-fluorobenzeneboronic acid, 97% - Fisher Scientific.

- Safe Handling and Storage of Chemicals | Environmental Health & Safety. University of Colorado Boulder.

- (3-((3-Chloro-4-fluorophenyl)carbamoyl)phenyl)boronic acid | ChemScene.

- Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. Journal of Pharmaceutical Sciences.

- Storage of Laboratory Chemicals: Research Safety - Protect IU - Indiana University.

- Instructions and Guidelines for Chemical Storage and Handling. IEDU.

- How to Store and Handle Chemicals in Laboratories: A Complete Guide. Storemasta Blog.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- (4-Fluoro-3-((3-fluorophenyl)carbamoyl)phenyl)boronic acid - BLDpharm.

- 4-Fluorophenylboronic acid = 95 1765-93-1 - Sigma-Aldrich.

Sources

- 1. This compound | C7H7BFNO3 | CID 44717530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 8. Boronic acid - Wikipedia [en.wikipedia.org]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. combi-blocks.com [combi-blocks.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. fishersci.be [fishersci.be]

- 14. fishersci.com [fishersci.com]

- 15. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of (3-Carbamoyl-4-fluorophenyl)boronic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of (3-Carbamoyl-4-fluorophenyl)boronic acid. It is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a deep understanding of its behavior in various organic solvents. This document will delve into the theoretical underpinnings of its solubility, practical experimental methodologies for its determination, and predictive analysis based on the behavior of analogous structures.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences bioavailability, formulation strategies, and the overall success of a therapeutic agent. This compound, a molecule of interest in medicinal chemistry, presents a unique solubility profile due to its constituent functional groups: a boronic acid moiety, a carbamoyl group, and a fluorine substituent on the phenyl ring. Understanding its interaction with various organic solvents is paramount for processes such as synthesis, purification, and formulation.

While specific quantitative solubility data for this compound is not extensively published, this guide will leverage data from structurally similar boronic acids to provide a robust predictive framework. Furthermore, it will equip the reader with the necessary experimental protocols to determine its solubility accurately.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its physicochemical properties. The structure and key computed properties of this compound are provided below[1].

| Property | Value | Source |

| Molecular Formula | C7H7BFNO3 | PubChem[1] |

| Molecular Weight | 182.95 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | B(C1=CC(=C(C=C1)F)C(=O)N)(O)O | PubChem[1] |

The presence of the boronic acid group allows for hydrogen bonding, both as a donor and an acceptor. The carbamoyl group also contributes to the molecule's polarity and hydrogen bonding capacity. The fluorine atom, being electronegative, influences the electronic distribution of the aromatic ring.

Factors Influencing the Solubility of Boronic Acids

The solubility of arylboronic acids in organic solvents is a complex interplay of several factors:

-

Solvent Polarity : Generally, polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents ("like dissolves like"). For substituted phenylboronic acids, solubility is expected to be higher in polar organic solvents that can engage in hydrogen bonding. Studies on phenylboronic acid have shown high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[2][3][4].

-

Substituent Effects : The nature and position of substituents on the phenyl ring significantly impact solubility. Electron-withdrawing or electron-donating groups can alter the polarity and intermolecular interactions of the molecule. For instance, the introduction of an isobutoxy group into the phenylboronic acid ring generally increases solubility in most solvents[4][5]. The carbamoyl and fluoro groups on the target molecule will play a crucial role in its solubility profile.

-

Formation of Boroxines : A critical consideration for boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines[5]. These boroxines are often significantly less soluble than the corresponding boronic acid. This equilibrium between the acid and its anhydride can complicate solubility measurements and is influenced by the solvent and temperature[5][6].

Experimental Determination of Solubility

Accurate determination of solubility is an empirical process. The following section details a robust, step-by-step methodology for measuring the solubility of this compound.

The Dynamic (Synthetic) Method

The dynamic, or synthetic, method is a widely used technique for determining the solubility of boronic acids[2][3][4][5]. It involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

4.1.1. Experimental Protocol

-

Preparation of Samples : Prepare a series of vials with known masses of this compound and varying, known volumes of the desired organic solvent.

-

Heating and Observation : Place the vials in a controlled temperature bath equipped with a magnetic stirrer. Heat the samples slowly (e.g., 0.5 °C/min) while stirring.

-

Turbidity Measurement : The point of complete dissolution is identified as the disappearance of turbidity. This can be determined visually or, more accurately, by using a luminance probe or a turbidimeter to detect the change in light transmission through the solution[2][3][4].

-

Data Collection : Record the temperature at which the solid phase completely disappears for each sample concentration.

-

Solubility Curve Construction : Plot the mole fraction or concentration of the solute against the dissolution temperature to construct a solubility curve.

Workflow for Solubility Determination

The following diagram illustrates the workflow for the experimental determination of solubility using the dynamic method.

Caption: Experimental workflow for solubility determination.

Predicted Solubility Profile of this compound

Based on the available literature for analogous compounds, a qualitative prediction of the solubility of this compound in common organic solvents can be made.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | High | Capable of hydrogen bonding with the boronic acid and carbamoyl groups. |

| Aprotic Polar Solvents | Acetone, Acetonitrile, DMSO, DMF | High to Moderate | Can act as hydrogen bond acceptors. The high polarity will favor dissolution. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | Can act as hydrogen bond acceptors, but are less polar than protic and aprotic polar solvents. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate to Low | Lower polarity and weaker hydrogen bonding capabilities. |

| Nonpolar Solvents | Toluene, Hexanes | Very Low | Lack of favorable intermolecular interactions. |

This predictive table should be empirically verified using the experimental protocol outlined in Section 4.

Logical Relationships in Solubility Determination

The interplay between the compound's properties, solvent characteristics, and experimental conditions dictates the observed solubility. The following diagram illustrates these relationships.

Caption: Factors influencing observed solubility.

Conclusion and Future Work

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While direct experimental data is pending, the principles and methodologies outlined herein offer a clear path for researchers to accurately determine and interpret its solubility profile. The predictive analysis, grounded in the behavior of similar boronic acids, serves as a valuable starting point for solvent selection in various stages of drug development.

Future work should focus on the systematic experimental determination of the solubility of this compound in a diverse range of organic solvents at various temperatures. This data will be invaluable for building a comprehensive understanding of its behavior and will facilitate its advancement in the drug development pipeline.

References

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]

- PubChem. (n.d.). This compound.

- Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- ResearchGate. (n.d.).

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824. [Link]

Sources

- 1. This compound | C7H7BFNO3 | CID 44717530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

A Technical Guide to (3-Carbamoyl-4-fluorophenyl)boronic Acid: A Keystone Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Medicinal Chemistry

In the landscape of modern drug development, the strategic incorporation of fluorine atoms and boronic acid functionalities into molecular scaffolds has become a cornerstone of rational drug design. (3-Carbamoyl-4-fluorophenyl)boronic acid, a highly functionalized building block, stands at the intersection of these two powerful strategies. Its unique electronic and structural properties make it an invaluable reagent for constructing complex molecular architectures, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2]

This guide provides an in-depth technical overview of this compound, tailored for researchers, medicinal chemists, and process development scientists. We will move beyond simple data reporting to explore the causality behind its synthesis, the logic of its application, and the self-validating protocols required for its successful use in the synthesis of advanced pharmaceutical agents.

Core Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducibility and regulatory compliance. The compound is systematically named according to IUPAC nomenclature, and its fundamental properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 874219-34-8 | [3] |

| Molecular Formula | C₇H₇BFNO₃ | [3] |

| Molecular Weight | 182.95 g/mol | [3] |

| Canonical SMILES | B(C1=CC(=C(C=C1)F)C(=O)N)(O)O | [3] |

The presence of a fluorine atom ortho to the boronic acid and a carbamoyl group meta to it creates a unique electronic environment. The fluorine atom acts as a powerful electron-withdrawing group through induction, while the carbamoyl group also contributes to the electronic landscape. This substitution pattern significantly influences the reactivity of the boronic acid in cross-coupling reactions and modulates the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the final products.

Synthesis and Purification: A Validated Protocol

The synthesis of aryl boronic acids often begins with a corresponding aryl halide. A robust and widely applicable method involves ortho-metalation followed by borylation. The following protocol is a validated pathway for the synthesis of the pinacol ester of this compound, which is often preferred for its enhanced stability and ease of handling. The starting material, 5-bromo-2-fluorobenzamide, is commercially available.

Experimental Protocol: Synthesis of 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

This two-step procedure involves a Miyaura borylation, a palladium-catalyzed reaction that is highly efficient for creating carbon-boron bonds.

Reaction Scheme:

Caption: Miyaura borylation of 5-bromo-2-fluorobenzamide.

Materials:

-

5-Bromo-2-fluorobenzamide (1.0 eq)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Acetate (KOAc) (3.0 eq)

-

Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-bromo-2-fluorobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous 1,4-dioxane via cannula.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts. Wash the Celite® pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The resulting product is usually a white to off-white solid.

Hydrolysis to Boronic Acid (Optional): The pinacol ester can be hydrolyzed to the free boronic acid by stirring with an aqueous acid (e.g., 1M HCl) in a suitable solvent like diethyl ether or THF, followed by extraction. However, for many applications, particularly Suzuki couplings, the pinacol ester is used directly.

Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. Below are the expected spectroscopic data for the pinacol ester derivative.

| Data Type | Expected Characteristics |

| ¹H NMR | Aromatic protons will appear as multiplets or doublets of doublets between 7.5-8.5 ppm. The 12 protons of the pinacol group will appear as a sharp singlet around 1.3 ppm. The amide protons (-CONH₂) will appear as two broad singlets. |

| ¹³C NMR | Aromatic carbons will be observed in the 110-165 ppm region. The carbon attached to boron will be broad. The quaternary carbons of the pinacol group will appear around 84 ppm, and the methyl carbons around 25 ppm. The carbonyl carbon will be downfield (>165 ppm). |

| ¹⁹F NMR | A single resonance is expected, with its chemical shift influenced by the surrounding aromatic system. |

| Mass Spec (HRMS) | The calculated exact mass for C₁₃H₁₇BFNO₃ is 265.13. The observed m/z for the [M+H]⁺ ion should correspond to this value. |

Core Application: Synthesis of PARP Inhibitor Talazoparib

The utility of this compound is powerfully demonstrated by its role as a key intermediate in the synthesis of Talazoparib (BMN-673) .[4][5][6] Talazoparib is a highly potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair.[4] By inhibiting PARP, particularly in cancers with BRCA1/2 mutations, Talazoparib induces synthetic lethality, leading to cancer cell death. It was approved by the FDA for the treatment of certain forms of breast cancer.[5]

The synthesis involves a Suzuki-Miyaura coupling reaction between the boronic acid (or its pinacol ester) and a complex heterocyclic halide partner.

Logical Workflow: Talazoparib Synthesis via Suzuki Coupling

Caption: Suzuki coupling in the final key step of Talazoparib synthesis.

Expert Insight: The choice of the this compound moiety is not arbitrary. The fluorine atom can enhance metabolic stability and cell permeability, while the carbamoyl group provides a critical hydrogen bonding interaction within the target enzyme's active site, contributing to the high potency of Talazoparib.[5] This exemplifies the principle of using strategically functionalized building blocks to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Safety, Handling, and Storage

As with all chemical reagents, proper handling is crucial. While a specific safety data sheet for the title compound should always be consulted, the following general precautions for arylboronic acids apply:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Stability: Arylboronic acids can undergo dehydration to form cyclic anhydride trimers (boroxines). While this is often a reversible process, it can affect reactivity. The pinacol esters are generally more stable and less prone to this decomposition pathway.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for modern medicinal chemistry. Its carefully arranged functional groups provide chemists with a versatile platform for introducing key pharmacophoric features into drug candidates. Its central role in the synthesis of potent therapeutics like Talazoparib underscores its importance and provides a clear, field-proven validation of its utility. By understanding the principles behind its synthesis, characterization, and application, researchers can confidently leverage this powerful building block to accelerate the discovery and development of next-generation medicines.

References

- Guangzhou Bio Blue Technology Co Ltd, Guangzhou Wellhealth Bio-Pharmaceutical Co Ltd. Synthesis of parpinhibitor talazoparib. WO2017215166A1.

- Li, M., et al. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules. 2020. [Link]

- This compound. PubChem. [Link]

- Pommier, Y., et al. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Drug Discovery. 2020. [Link]

- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. 2004.

- Suzuki Coupling. Organic Chemistry Portal. [Link]

- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene - Google Patents [patents.google.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Cas No. | 2-Fluoro-N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | Matrix Scientific [matrixscientific.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. achmem.com [achmem.com]

An In-Depth Technical Guide to (3-Carbamoyl-4-fluorophenyl)boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Carbamoyl-4-fluorophenyl)boronic acid has emerged as a pivotal reagent in contemporary medicinal chemistry, particularly in the synthesis of targeted therapeutics. Its unique structural features—a boronic acid moiety, a carbamoyl group, and a fluorine atom—render it an exceptionally versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, chemical properties, and, most importantly, its critical role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.

Part 1: Nomenclature and Chemical Identity

Correctly identifying and sourcing chemical reagents is fundamental to reproducible scientific research. This compound is known by several synonyms, and a clear understanding of its identifiers is crucial.

Synonyms and Alternative Names:

-

3-Carbamoyl-4-fluorophenylboronic acid[1]

-

3-(Aminocarbonyl)-4-fluorobenzeneboronic acid[1]

-

4-Fluoro-3-carbamoylphenylboronic acid[1]

-

(3-Carbamoyl-4-fluoro-phenyl)boronic acid[1]

-

3-Carbamoyl-4-fluorobenzeneboronic acid[2]

-

3-(Aminocarbonyl)-4-fluorophenylboronic acid[1]

A comprehensive list of depositor-supplied synonyms can be found in the PubChem database under the compound identifier (CID) 44717530.[1]

Chemical Properties and Identifiers:

A summary of the key chemical properties for this compound is presented in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 874219-34-8 | PubChem[1] |

| Molecular Formula | C7H7BFNO3 | PubChem[1] |

| Molecular Weight | 182.95 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | B(C1=CC(=C(C=C1)F)C(=O)N)(O)O | PubChem[1] |

| InChIKey | RNNYXSWJFLHIRC-UHFFFAOYSA-N | PubChem[1] |

Part 2: The Role in Drug Discovery and Synthesis

The true significance of this compound lies in its application as a strategic building block in the synthesis of high-value pharmaceutical agents. Its utility is most prominently demonstrated in the construction of biaryl structures, which are common motifs in drug molecules.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown remarkable efficacy in patients with tumors harboring DNA repair deficiencies, such as BRCA1 and BRCA2 mutations.[3][4] Several approved PARP inhibitors feature a complex heterocyclic core, and the synthesis of these molecules often relies on the formation of a key carbon-carbon bond between two aromatic rings. This is where this compound plays a crucial role.

The presence of the fluorine atom can enhance the metabolic stability and pharmacokinetic properties of the final drug molecule, while the carbamoyl group provides a key interaction point with the target enzyme.[1]

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that facilitates the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organohalide in the presence of a palladium catalyst and a base. This reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields, making it a workhorse in pharmaceutical synthesis.[5]

This compound is an ideal substrate for Suzuki-Miyaura coupling reactions, enabling the efficient introduction of the 3-carbamoyl-4-fluorophenyl moiety into a target molecule.

Sources

- 1. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 2. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]

- 3. tdcommons.org [tdcommons.org]

- 4. irbm.com [irbm.com]

- 5. researchgate.net [researchgate.net]

The Ascendant Role of Boronic Acids in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Abstract

Boronic acids, once relegated to the realm of synthetic organic chemistry, have emerged as a privileged scaffold in modern medicinal chemistry. Their unique electronic properties and reversible covalent bonding capabilities have enabled the development of first-in-class therapeutics for a range of diseases, from cancer to infectious diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing the application of boronic acids in drug discovery. We will delve into the mechanistic intricacies of their interactions with biological targets, provide practical guidance on their synthesis and characterization, and explore the challenges and future directions of this exciting and rapidly evolving field.

Introduction: The Boronic Acid Moiety - A Paradigm Shift in Drug Design

For many years, the incorporation of boron into drug candidates was met with skepticism, largely due to preconceived notions of toxicity. However, the landmark approval of bortezomib in 2003 for the treatment of multiple myeloma shattered this paradigm and ignited a surge of interest in the therapeutic potential of organoboron compounds.[1] Boronic acids, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, possess a unique set of physicochemical properties that make them particularly attractive for drug design.